molecular formula C13H13N3O3 B2870265 4-morpholin-4-ylquinazoline-7-carboxylic Acid CAS No. 941237-08-7

4-morpholin-4-ylquinazoline-7-carboxylic Acid

Cat. No. B2870265
CAS RN: 941237-08-7
M. Wt: 259.265
InChI Key: XQJHISFKIXDERQ-UHFFFAOYSA-N
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Description

4-morpholin-4-ylquinazoline-7-carboxylic Acid is an organic compound with the molecular weight of 259.26 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 4-morpholin-4-ylquinazoline-7-carboxylic Acid is represented by the InChI code: 1S/C13H13N3O3/c17-13(18)9-1-2-10-11(7-9)14-8-15-12(10)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2,(H,17,18) . This indicates that the compound contains 13 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .

Mechanism of Action

Target of Action

Quinazoline and its related scaffolds, which include this compound, have been known to exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that the compound may interact with multiple targets involved in these biological processes.

Mode of Action

Quinazoline derivatives have been reported to interact with their targets, leading to changes that contribute to their pharmacological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad range of pharmacological activities associated with quinazoline derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to cell proliferation (in the case of anti-cancer activity), microbial growth (in the case of anti-microbial activity), neuronal signaling (in the case of anti-convulsant activity), and lipid metabolism (in the case of antihyperlipidaemia activity).

Pharmacokinetics

It is known that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism . This suggests that the bioavailability of 4-morpholinoquinazoline-7-carboxylic acid could be influenced by such factors.

Result of Action

Given the pharmacological activities associated with quinazoline derivatives , it can be inferred that the compound could have various effects at the molecular and cellular levels, depending on the specific targets and pathways involved.

properties

IUPAC Name

4-morpholin-4-ylquinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-13(18)9-1-2-10-11(7-9)14-8-15-12(10)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJHISFKIXDERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941237-08-7
Record name 4-morpholinoquinazoline-7-carboxylic acid
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